REACTION_CXSMILES
|
F[C:2]1[CH:16]=[CH:15][C:5]2[C:6](C3CCNCC3)=[N:7][O:8][C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].BrCCCO.C(#N)C>O>[O:8]1[C:4]2[CH:3]=[CH:2][CH:16]=[CH:15][C:5]=2[CH:6]=[N:7]1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
beige solid
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
after concentration an additional 6.7 g of crude solid
|
Type
|
CUSTOM
|
Details
|
triturated with refluxing ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |